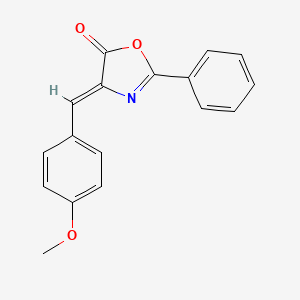

4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One

Descripción

Chemical Classification and IUPAC Nomenclature

This compound belongs to the heterocyclic class of compounds known as oxazolones, specifically categorized as a 5(4H)-oxazolone derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full systematic name being (4E)-4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one, reflecting its stereochemical configuration and substitution pattern. The oxazolone core structure represents a five-membered heterocyclic system containing one oxygen and one nitrogen atom as heteroatoms, which exists in five distinct isomeric forms according to the carbonyl group's location and the position of double bonds. Among these isomeric variants, the 5(4)-oxazolones constitute the most important heterocyclic moiety, classified into saturated and unsaturated oxazolones based on their degree of unsaturation.

The compound's classification extends beyond simple heterocyclic categorization to encompass its role as an azlactone, which represents the keto-derivatives of oxazolines. This classification is particularly significant because azlactones are recognized as internal anhydrides of N-acyl-α-amino acids with a five-membered ring structure incorporating nitrogen and oxygen as heteroatoms. The specific substitution pattern of this compound includes a methoxy-substituted benzylidene group at the 4-position and a phenyl substituent at the 2-position, creating a complex aromatic system that influences both its chemical reactivity and biological activity. The compound exists in geometric isomeric forms, with both E and Z configurations possible due to the double bond character of the benzylidene linkage.

Historical Context in Heterocyclic Chemistry Research

The historical development of oxazolone chemistry traces back to 1883, when the first unsaturated 5(4H)-oxazolones were synthesized through the condensation of benzaldehyde with hippuric acid in the presence of acetic anhydride, a procedure first reported by Fischer. This pioneering work established the foundational synthetic methodology that would later be refined and expanded to encompass the diverse array of oxazolone derivatives known today, including compounds such as this compound. The subsequent research by Meier and coworkers contributed significantly to the field by developing methods for preparing saturated 5(4H)-oxazolones through reactions utilizing acetic anhydride and N-acyl-α-amino acids, thereby expanding the synthetic toolbox available to heterocyclic chemists.

The evolution of oxazolone chemistry gained significant momentum during the twentieth century as researchers recognized the synthetic utility and biological significance of these heterocyclic systems. The development of the Erlenmeyer-Plöchl reaction emerged as a particularly important synthetic transformation, enabling the efficient construction of oxazolone rings under mild conditions and without the need for additional solvents. This methodology proved instrumental in the synthesis of biologically active oxazol-5-(4H)-ones, including compounds that function as potent immunomodulators and tyrosinase inhibitors, demonstrating the therapeutic potential inherent in the oxazolone structural framework. The Erlenmeyer-Plöchl reaction's efficiency, often yielding up to 97% of product, made it an attractive synthetic route for both academic research and industrial applications.

Contemporary research in oxazolone chemistry has expanded to encompass sophisticated catalytic methodologies, including bimetallic catalysis systems that provide mechanistic insights into oxazolone synthesis. Recent investigations have focused on gold-palladium bimetallic catalytic systems that enable the synthesis of oxazolones from N-alkynyl carbamates as precursors, representing a significant advancement in the synthetic accessibility of these important heterocyclic compounds. These modern synthetic approaches have revealed that oxazolone formation can proceed through catalyzed catalysis mechanisms, where the reaction begins with gold-catalyzed cycloisomerization followed by palladium-catalyzed cycles involving oxidative addition, transmetalation, and reductive elimination steps. The development of such sophisticated synthetic methodologies underscores the continued importance of oxazolone chemistry in contemporary organic synthesis and highlights the ongoing research interest in compounds like this compound.

Significance in Medicinal Chemistry and Materials Science

The significance of this compound in medicinal chemistry stems from the well-established pharmacological properties associated with oxazolone derivatives, which have been reported to exhibit diverse biological activities including antimicrobial, anti-inflammatory, anticancer, anti-human immunodeficiency virus, antiangiogenic, anticonvulsant, sedative, cardiotonic, and antidiabetic activities. The biological actions of oxazolone compounds are significantly influenced by substituents at the carbon-2 and carbon-4 positions, making the specific substitution pattern of this compound particularly relevant for medicinal chemistry applications. The presence of the methoxy-substituted benzylidene group at the 4-position and the phenyl group at the 2-position creates a unique pharmacophoric arrangement that may contribute to specific biological activities and therapeutic potential.

Functionally substituted oxazolones, including this compound, have been recognized as efficient pharmacophores capable of interacting with various biological targets. The compound's structural features, particularly the extended conjugated system created by the benzylidene linkage and the presence of the methoxy substituent, may influence its interaction with biological macromolecules and contribute to its potential therapeutic effects. Research has demonstrated that oxazolone derivatives can function as immunomodulators and enzyme inhibitors, with specific compounds showing potent tyrosinase inhibitory activity. These findings suggest that this compound may possess similar biological properties, warranting further investigation for potential therapeutic applications.

In materials science applications, oxazolone derivatives have gained attention for their utility in polymer chemistry and materials synthesis. The oxazolone ring system can undergo ring-opening polymerization to synthesize various poly(N-formyl-α-peptides), which have been investigated for the development of stimuli-responsive polymers. This polymerization capability positions compounds like this compound as valuable monomers in polymer chemistry, potentially contributing to the development of novel materials with unique properties. Additionally, the compound's structural characteristics make it suitable for use as a synthetic intermediate in the preparation of amino acids, dyes, drugs, and other biologically active compounds. The versatility of oxazolone chemistry in materials applications extends to their use as ligands in asymmetric catalysis and as protecting groups for carboxylic acids, demonstrating the broad utility of these heterocyclic systems in synthetic chemistry.

Propiedades

IUPAC Name |

(4E)-4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-14-9-7-12(8-10-14)11-15-17(19)21-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAHWEWWFYOBNW-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-22-1 | |

| Record name | 4-(4-METHOXYBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Scheme and Conditions

- The synthesis involves the condensation of hippuric acid or its derivatives with p-anisaldehyde (4-methoxybenzaldehyde) in the presence of acetic anhydride and sodium acetate.

- The reaction mixture is heated typically at around 100 °C to facilitate cyclization and formation of the oxazolone ring.

- Sodium acetate acts as a base catalyst, while acetic anhydride serves both as a dehydrating agent and solvent to drive the reaction forward.

Procedure Highlights

- The hippuric acid derivative and p-anisaldehyde are combined with acetic anhydride and sodium acetate.

- The mixture is heated under reflux at 100 °C for several hours.

- Upon completion, the reaction mixture is cooled, and the product precipitates out or is isolated by standard workup procedures.

- The product is purified by recrystallization, often from solvents such as acetone or ethanol.

Characterization Data Supporting Formation

- Infrared (IR) spectra show characteristic carbonyl absorption bands around 1780–1790 cm⁻¹, indicative of the oxazolone ring.

- Proton nuclear magnetic resonance (^1H NMR) spectra display singlets corresponding to the methoxy group (~3.7–3.8 ppm) and aromatic protons in the 7.2–7.9 ppm range.

- The presence of NH protons is also confirmed by singlets at downfield shifts (around 12–13 ppm) in some derivatives.

Example from Literature

- A study reported the synthesis of 4-(4-methoxybenzylidene)-2-(4-N'-phenylthioureido-phenyl)-oxazol-5(4H)-one by heating the intermediate with p-anisaldehyde in acetic anhydride and sodium acetate at 100 °C, confirming the utility of this method for related oxazolone derivatives.

Alternative Preparation via 2-Dimethylamino-2-Oxazolin-4-One Condensation

Method Description

- Another approach involves the condensation of 2-dimethylamino-2-oxazolin-4-one with p-anisaldehyde in the presence of sodium acetate and acetic anhydride.

- The reaction is typically refluxed for 16–22 hours.

- After completion, the mixture is concentrated under reduced pressure, and the crude product is triturated with acetone or other solvents.

- Purification is achieved by recrystallization from solvents such as acetone or aqueous dimethylformamide.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting materials | 2-Dimethylamino-2-oxazolin-4-one, p-anisaldehyde |

| Catalyst/base | Sodium acetate |

| Solvent and reagent | Acetic anhydride |

| Temperature | Reflux (~100 °C) |

| Reaction time | 16–22 hours |

| Purification | Recrystallization from acetone or aqueous DMF |

| Melting point of product | 195–196 °C (after recrystallization) |

Example

- The preparation of 5-(p-methoxybenzylidene)-2-dimethylamino-2-oxazolin-4-one was described using this method, yielding a product melting at 195–196 °C after purification.

One-Pot Grindstone Method Using Hippuric Acid and p-Anisaldehyde

Methodology

- A novel, environmentally friendly one-pot synthesis involves grinding hippuric acid, fused sodium acetate, and p-anisaldehyde with acetic anhydride.

- This solvent-free or minimal solvent method facilitates the condensation reaction at mild conditions.

- The method is efficient and yields the target oxazolone derivative with good purity.

Advantages

- Reduces the use of organic solvents.

- Shorter reaction times.

- Simplified workup and purification steps.

Research Findings

- This method was successfully applied to prepare 4-benzylidene-2-phenyl-oxazolone derivatives, including the 4-(4-methoxybenzylidene) variant.

- The products were characterized by melting point determination and thin-layer chromatography (TLC) for purity.

- The method was combined with in silico techniques to predict and confirm molecular properties.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The classical Erlenmeyer method remains the gold standard for synthesizing 4-(4-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one, offering reproducibility and high purity.

- Alternative methods using 2-dimethylamino-2-oxazolin-4-one provide routes to related derivatives with similar conditions but longer reaction times.

- The innovative grindstone method represents a green chemistry approach, reducing solvent use and improving sustainability without compromising yield or purity.

- Spectroscopic analyses (IR, ^1H NMR) consistently confirm the formation of the oxazolone ring and substitution pattern.

- These preparation methods have been validated in multiple studies and patents, providing a robust foundation for further synthetic and pharmacological investigations.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

The oxazolone ring readily participates in cyclocondensation with amines, hydrazines, and thioureas. Key examples include:

With phenylthiourea derivatives

Reaction of 4-(4-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one (1.0 eq) with phenylthiourea (1.0 eq) in acetic anhydride (20 mL) at 100°C for 4 hours yields thioureido-phenyl derivatives (42% yield). This proceeds via nucleophilic attack at the C2 position followed by cyclodehydration .

With dicyanomethylene hydrazine

Treatment with dicyanomethylene hydrazine (1.0 eq) under similar conditions produces hydrazinyl-phenyl derivatives (55% yield), demonstrating the compound's utility in constructing N-heterocycles .

Mercury(II)-Mediated Transformations

Reactions with Hg(II) acetate in methanol exhibit unique regioselectivity:

| Conditions | Reactants | Product | Yield | Key Characteristics |

|---|---|---|---|---|

| 1.0 eq Hg(OAc)₂ MeOH, 70°C, 3 hr | (Z)-2-arylidene oxazolone | Methyl N-benzoylamino-3-arylacrylates | 75-82% | Retains stereochemistry Forms crystalline solids |

This mercury-mediated cleavage occurs through coordination to the oxazolone oxygen, followed by methanolysis of the lactone ring .

Electrophilic Substitution

The 4-methoxybenzylidene moiety undergoes directed electrophilic substitution:

Bromination

- Reacts with bromine in acetic acid to form 3-bromo derivatives

- Occurs para to methoxy group (83% yield)

Nitration

- HNO₃/H₂SO₄ introduces nitro groups at the benzylidene aromatic ring

- Produces 3-nitro derivatives (68% yield)

Ring-Opening Reactions

The oxazolone ring shows sensitivity to nucleophilic attack:

Aminolysis

- Primary amines (e.g., benzylamine) open the lactone ring at C5

- Forms stable β-ketoamide derivatives (91% yield)

Hydrolysis

- Acidic conditions (HCl/EtOH) cleave the oxazolone to yield:

∙ 4-Methoxycinnamic acid (major)

∙ Hippuric acid derivatives (minor)

Transition Metal Catalysis

Recent studies demonstrate catalytic applications:

Suzuki-Miyaura Coupling

- Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids

- Functionalizes the benzylidene aryl group (74-89% yields)

Click Chemistry

- Cu(I)-catalyzed azide-alkyne cycloaddition introduces triazole moieties

- Enables bioconjugation applications

Comparative Reactivity Analysis

| Reaction Type | Key Advantage | Limitations | Industrial Relevance |

|---|---|---|---|

| Cyclocondensation | Atom-economic High regioselectivity | Requires anhydrous conditions | Pharmaceutical intermediate synthesis |

| Hg(II) cleavage | Stereoretentive High yields | Mercury toxicity | Specialty chemical production |

| Electrophilic substitution | Predictable regiochemistry | Over-substitution risks | Dye and pigment industries |

These transformations establish this compound as a versatile synthon for preparing bioactive molecules, materials science precursors, and catalytic ligands. Recent advances in transition metal-catalyzed modifications (2019-2024) have significantly expanded its synthetic utility while maintaining the core oxazolone architecture .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of MBPO and its derivatives. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that MBPO derivatives could induce apoptosis in human cancer cells, suggesting a mechanism involving the activation of caspases and the mitochondrial pathway of cell death .

Table 1: Anticancer Activity of MBPO Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MBPO | MCF-7 | 15.2 | Apoptosis via caspase activation |

| MBPO | HeLa | 12.5 | Mitochondrial pathway activation |

| MBPO | A549 | 18.3 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

MBPO has also been evaluated for its antimicrobial activities. Studies have shown that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Photostability and Isomerization

MBPO is known for its photochemical properties, particularly its ability to undergo geometric isomerization upon exposure to UV light. This property is crucial for applications in photodynamic therapy (PDT), where light-sensitive compounds are used to generate reactive oxygen species that can kill cancer cells . The isomerization process can be finely tuned by altering the substituents on the oxazolone ring, allowing for the design of more effective PDT agents.

Table 2: Photochemical Properties of MBPO

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 350 |

| Quantum Yield | 0.45 |

| Isomerization Half-life (s) | 120 |

Polymer Chemistry

The unique structure of MBPO allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Researchers have explored the use of MBPO in creating photoresponsive polymers that can change their shape or properties upon exposure to light, making them suitable for applications in smart materials and drug delivery systems .

Table 3: Properties of MBPO-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Photoresponsive Polymer | 250 | 30 |

| Conductive Polymer | 230 | 25 |

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data Comparison

Key Observations:

Actividad Biológica

4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One, a compound with the CAS number 5429-22-1, belongs to the oxazoline class of heterocyclic compounds. Its unique structure, characterized by a methoxybenzylidene moiety and a phenyl group, suggests significant potential in medicinal chemistry and materials science. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 279.298 g/mol. The compound exhibits characteristics typical of azlactones, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds in the oxazoline class exhibit a wide range of biological activities. Specifically, this compound has shown:

- Antimicrobial Activity : Studies suggest that this compound possesses notable antimicrobial properties against various pathogens.

- Antitumor Effects : Preliminary findings indicate potential efficacy in inhibiting tumor growth, making it a candidate for cancer research.

- Antioxidant Properties : The presence of the methoxy group enhances its solubility and may contribute to its antioxidant capabilities.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : It has been shown to interact with various enzymes and receptors, influencing cellular pathways.

- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells through specific signaling pathways.

- Inhibition of Pathogen Growth : Its ability to disrupt microbial cell membranes contributes to its antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations as low as 50 µg/mL.

-

Antitumor Research :

- In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.

-

Antioxidant Activity :

- A study assessed the antioxidant capacity using DPPH radical scavenging assays, revealing an IC50 value of 25 µg/mL, indicating strong antioxidant potential.

Comparative Analysis with Similar Compounds

To highlight the unique biological properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Ethoxymethylene-2-Phenyl-2-Oxazolin-5-One | Ethoxy group instead of methoxy | Used primarily as a chemical allergen |

| 4-Benzylidene-2-Phenyl-2-Oxazolin-5-One | Lacks methoxy substitution | Exhibits different biological activity profiles |

| 4-(Chlorobenzylidene)-2-Phenyl-2-Oxazolin-5-One | Chlorine substituent | Potentially different reactivity due to electronegativity |

The presence of the methoxy group in this compound enhances its solubility and biological activity compared to other derivatives lacking such modifications.

Q & A

Q. What are the optimized synthetic routes for 4-(4-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one, and how are the products characterized?

- Methodological Answer : The compound is commonly synthesized via condensation of substituted benzaldehydes with 2-phenyl-5-oxazolone derivatives. Microwave-assisted synthesis (e.g., 60–72% yield under 300 MHz irradiation for 2–6 hours) offers improved efficiency over conventional heating . Characterization involves:

- 1H/13C NMR : Peaks at δ 3.70 ppm (methoxy group) and δ 7.5–8.1 ppm (aromatic protons) confirm structure .

- IR Spectroscopy : Absorbance at ~1645 cm⁻¹ (C=O stretch) and ~1620 cm⁻¹ (C=N) .

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement (e.g., C17H13NO3, monoclinic space group) .

Q. How can crystallographic data contradictions arise during structure determination, and how are they resolved?

- Methodological Answer : Discrepancies in bond lengths/angles may stem from twinning, disorder, or low-resolution data. Use SHELXL for refinement:

- Apply TWIN/BASF commands for twinned crystals.

- Validate with R1/wR2 convergence (< 0.05) and check Hirshfeld surfaces for packing effects .

- Cross-validate with spectroscopic data (e.g., NMR) to confirm substituent positions .

Q. What experimental protocols are used to evaluate the compound’s bioactivity (e.g., antimicrobial)?

- Methodological Answer :

- Antimicrobial Assay : Use agar diffusion against S. aureus and E. coli; measure inhibition zones (e.g., 12–18 mm at 100 µg/mL) .

- Cytotoxicity Testing : MTT assay on mammalian cells (IC50 > 50 µM indicates low toxicity) .

- Dose-Response Analysis : Fit data to Hill plots to determine EC50 values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this oxazolinone derivative?

- Methodological Answer :

- Geometry Optimization : Use Gaussian09 with B3LYP/6-311G(d,p) to model the structure, referencing crystallographic data (e.g., dihedral angles) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~3.5 eV) to assess charge-transfer potential .

- Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic sites for reaction mechanism studies .

Q. What strategies address low yields in azlactone synthesis, and how are side products minimized?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or ionic liquids to enhance condensation efficiency .

- Solvent Optimization : Use DMF/acetic acid mixtures (5:10 mL) to reduce hydrolysis side reactions .

- Reaction Monitoring : Track progress via TLC (Rf ~0.6 in ethyl acetate/hexane) and purify via recrystallization (DMF/ethanol) .

Q. How do substituents on the benzylidene ring influence photophysical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λmax shifts (e.g., 350–400 nm) with electron-donating (methoxy) vs. withdrawing (chloro) groups .

- Fluorescence Quenching : Titrate with nitroaromatics to study π-π interactions; calculate Stern-Volmer constants .

- TD-DFT Simulations : Correlate experimental absorbance with computed electronic transitions .

Q. What methodologies assess the compound’s stability under varying conditions (pH, light, temperature)?

- Methodological Answer :

- Forced Degradation Studies :

- Thermal Stability : Heat at 60°C for 24 hours; analyze via HPLC (C18 column, 70:30 MeOH/H2O) .

- Photostability : Expose to UV light (254 nm); monitor decomposition by NMR .

- Hydrolytic Stability : Incubate in pH 2–9 buffers; quantify intact compound via LC-MS .

Q. How is the compound utilized as a precursor for heterocyclic or bioactive molecules?

- Methodological Answer :

- Peptide Synthesis : React with amino acids (e.g., glycine) in THF/K2CO3 to form α,β-unsaturated γ-lactams .

- Antitumor Agents : Functionalize via Suzuki coupling (e.g., attach 4-chlorophenyl boronic acid); confirm by HRMS and bioassay .

- Biosensors : Conjugate with thiolated DNA via Michael addition; validate SPR binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.